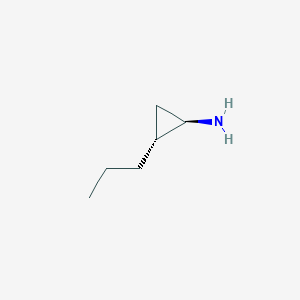

(1R,2R)-2-Propylcyclopropan-1-amine

Description

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(1R,2R)-2-propylcyclopropan-1-amine |

InChI |

InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |

InChI Key |

XNPZNZSQFBQSTE-PHDIDXHHSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H]1N |

Canonical SMILES |

CCCC1CC1N |

Origin of Product |

United States |

Preparation Methods

Biocatalytic and Enzymatic Cyclopropanation

A highly stereoselective biocatalytic approach uses engineered enzymes to catalyze cyclopropanation reactions, which can be adapted for preparing cyclopropylamines with defined stereochemistry. For example, engineered ketoreductases and lipases have been employed to convert prochiral or racemic precursors into enantiopure cyclopropyl alcohols or esters, which can be further transformed into cyclopropylamines in two to three steps with high enantiomeric excess (>99.9%).

- Key features:

- Use of ethyl diazoacetate and styrene derivatives.

- Enzymatic kinetic resolution or asymmetric reduction.

- High stereoselectivity and preparative scale feasibility.

Chemical Synthesis via Friedel-Crafts and Cyclization

A multi-step chemical synthesis involves:

- Alcoholysis of Succinic Anhydride to form mono-methyl succinate.

- Acyl Chloride Formation from mono-methyl succinate.

- Friedel-Crafts Acylation of 1,2-difluorobenzene with the acyl chloride to yield methyl 4-ketone-4-(3,4-difluorophenyl) butyrate.

- Asymmetric Reduction of the ketone to a chiral hydroxy ester.

- Cyclization using tributylphosphine and diisopropyl azodicarboxylate to form the cyclopropanecarboxylic acid methyl ester.

- Ammonolysis to convert the ester to cyclopropyl formamide.

- Hoffman Degradation to yield the cyclopropylamine.

This method achieves high yields (up to 92.8% in intermediate steps) and excellent enantiomeric purity (>99.9% ee).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alcoholysis | Succinic anhydride + methanol | High | Mono-methyl succinate formed |

| Acyl Chloride Formation | Thionyl chloride, toluene, 35 °C, 6 h | High | Acyl chloride intermediate |

| Friedel-Crafts Acylation | AlCl3 catalyst, 1,2-difluorobenzene | High | Methyl 4-ketone-4-(3,4-difluorophenyl) butyrate |

| Asymmetric Reduction | Boric acid dimethyl sulfide | High | Chiral hydroxy ester |

| Cyclization | Tributylphosphine, diisopropyl azodicarboxylate | High | Cyclopropanecarboxylic acid methyl ester |

| Ammonolysis | Ammoniacal liquor, aqueous solution | ~90 | Cyclopropyl formamide |

| Hoffman Degradation | NaOBr, NaOH, 30-60 °C | ~87 | Cyclopropylamine final product |

Chemical Resolution and Kinetic Resolution

Racemic mixtures of cyclopropyl esters or amides can be resolved enzymatically or chemically:

- Lipase or amidase-catalyzed kinetic resolution separates enantiomers by selective hydrolysis.

- Chemical resolution involves selective crystallization or chiral auxiliary-mediated separation.

These methods provide access to enantiopure cyclopropylamine precursors, which can be converted to the target amine.

Alternative Synthetic Routes

- Amide Coupling and Boronic Acid Coupling: Amides derived from cyclopropanecarboxylic acids can be coupled with arylboronic acids followed by acid treatment to yield cyclopropylamines with defined stereochemistry.

- Acyl Chloride and Amine Coupling: Preparation of acyl chlorides from cyclopropanecarboxylic acids followed by reaction with amines (e.g., tert-butyl amine) under mild conditions to form amides, which can be further transformed.

Research Findings and Analysis

- Enzymatic methods provide excellent stereocontrol and are scalable but may require engineered enzymes and specific substrates.

- Chemical methods using Friedel-Crafts acylation and subsequent cyclization are robust, use readily available reagents, and achieve high yields and enantiopurity.

- Hoffman degradation is a reliable method for converting cyclopropyl amides to amines with good yields.

- The choice of method depends on the availability of starting materials, desired scale, and stereochemical requirements.

Summary Table of Preparation Methods

| Method Type | Key Steps | Stereoselectivity | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Biocatalytic Cyclopropanation | Enzymatic cyclopropanation, kinetic resolution | >99.9% ee | Moderate to High | High stereoselectivity, mild conditions | Requires enzyme engineering |

| Chemical Multi-step Synthesis | Alcoholysis, Friedel-Crafts, reduction, cyclization, Hoffman degradation | >99.9% ee | 75-92 | High yield, scalable, well-established | Multi-step, requires careful control |

| Chemical Resolution | Lipase/amidase kinetic resolution | High | Moderate | Access to enantiopure intermediates | Additional resolution step needed |

| Amide Coupling | Acyl chloride formation, amine coupling | Moderate to High | Moderate | Straightforward, versatile | May require further transformations |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Propylcyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

The compound’s structural features allow it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals .

Industry

Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and amine group enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Aryl/Halogenated Derivatives

Key structural analogs include cyclopropanamine derivatives with varying substituents (alkyl, aryl, halogenated).

Key Findings :

Stereochemical Considerations

Stereochemistry critically influences biological activity and synthetic accessibility:

Research Insight :

The (1R,2R) configuration in the target compound may offer superior complementarity to chiral biological targets compared to the (1R,2S) isomer (), which could exhibit reduced efficacy or off-target effects .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride | (1R,2R)-2-Fluoro-2-phenylcyclopropanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 99.18 | 203.65 | 151.19 |

| Solubility (Water) | Moderate | High (salt form) | Low |

| LogP (Predicted) | 1.2 | 2.5 | 1.8 |

| Synthetic Yield | 60–70% | 50–60% | 40–50% |

Biological Activity

(1R,2R)-2-Propylcyclopropan-1-amine is a chiral amine characterized by a cyclopropane ring with a propyl group at the second position. Its unique structural features confer specific biological activities, making it an interesting compound for research in medicinal chemistry and biochemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound exhibits distinct reactivity due to its chiral nature and substitution pattern. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | KMnO4, CrO3 |

| Reduction | Produces secondary or tertiary amines | LiAlH4, NaBH4 |

| Substitution | Introduces functional groups into the cyclopropane ring | Alkyl halides, amines |

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets. Research indicates that it may act on specific receptors and enzymes, suggesting potential therapeutic roles.

The mechanism of action involves the compound's ability to form stable complexes with biological targets. The cyclopropane ring and amine group facilitate these interactions, modulating the activity of enzymes or receptors involved in various physiological processes.

Therapeutic Applications

Preliminary studies suggest that this compound could be a candidate for drug development. Its structural properties allow it to be utilized in synthesizing pharmaceuticals aimed at treating conditions such as neurodegenerative disorders and cancer.

Case Studies

- Neurodegenerative Disorders : Research indicates that derivatives of this compound can inhibit protease activity associated with neurodegenerative diseases. The cyclopropane structure plays a crucial role in enhancing binding affinity to target proteins.

- Cancer Therapy : The compound has shown promise in synthesizing polyamines that exhibit antitumor activity. Its ability to modulate enzyme activities involved in cancer cell proliferation is under investigation.

Comparative Analysis

When compared to similar compounds like (1R,2R)-1,2-Diaminocyclohexane and (1R,2R)-2-Methylcyclopropan-1-amine, this compound demonstrates unique reactivity patterns due to the propyl group's steric and electronic effects. This uniqueness may enhance its biological efficacy.

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Potential Applications |

|---|---|---|

| (1R,2R)-1,2-Diaminocyclohexane | Cyclohexane ring with two amine groups | Anticancer agents |

| (1R,2R)-2-Methylcyclopropan-1-amine | Cyclopropane ring with a methyl group | Neuroprotective agents |

| This compound | Cyclopropane ring with a propyl group | Drug development for neurodegeneration and cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.